molecular formula C8H9IN2O B13664702 4-Iodo-2-methylbenzohydrazide

4-Iodo-2-methylbenzohydrazide

Cat. No.: B13664702
M. Wt: 276.07 g/mol
InChI Key: GXDRCSYGSDALPU-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbenzohydrazide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methylbenzohydrazide typically involves the iodination of 2-methylbenzohydrazide. One common method is the electrophilic substitution reaction, where iodine is introduced to the aromatic ring. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different functional groups on the benzene ring.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-methylbenzohydrazide with an azide group, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-Iodo-2-methylbenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-methylbenzohydrazide
  • 2-Iodo-4-methylbenzohydrazide
  • 4-Iodo-2-methylphenol

Uniqueness

4-Iodo-2-methylbenzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an iodine atom and a methyl group on the benzene ring can lead to distinct chemical properties compared to other benzohydrazide derivatives.

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

4-iodo-2-methylbenzohydrazide

InChI

InChI=1S/C8H9IN2O/c1-5-4-6(9)2-3-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

GXDRCSYGSDALPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)NN

Origin of Product

United States

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